Mz438

Beschreibung

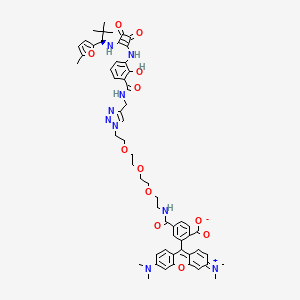

The compound 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate is a structurally complex molecule featuring:

- A xanthene core substituted with dimethylamino and dimethylazaniumylidene groups, which confer cationic and fluorescent properties.

- A polyethylene glycol (PEG)-like triazole-ether chain, enhancing solubility and biocompatibility.

- A terminal benzoate ester and carbamoyl group, which may serve as conjugation sites for drug delivery or targeting .

Eigenschaften

Molekularformel |

C57H63N9O12 |

|---|---|

Molekulargewicht |

1066.2 g/mol |

IUPAC-Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |

InChI |

InChI=1S/C57H63N9O12/c1-33-12-19-44(77-33)53(57(2,3)4)61-49-48(51(68)52(49)69)60-43-11-9-10-41(50(43)67)55(71)59-31-35-32-66(63-62-35)21-23-75-25-27-76-26-24-74-22-20-58-54(70)34-13-16-38(56(72)73)42(28-34)47-39-17-14-36(64(5)6)29-45(39)78-46-30-37(65(7)8)15-18-40(46)47/h9-19,28-30,32,53H,20-27,31H2,1-8H3,(H5-,58,59,60,61,62,63,67,68,69,70,71,72,73)/t53-/m0/s1 |

InChI-Schlüssel |

ULWWLGSAYMCWBM-DTSDQNDWSA-N |

Isomerische SMILES |

CC1=CC=C(O1)[C@@H](C(C)(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)NCC4=CN(N=N4)CCOCCOCCOCCNC(=O)C5=CC(=C(C=C5)C(=O)[O-])C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C |

Kanonische SMILES |

CC1=CC=C(O1)C(C(C)(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)NCC4=CN(N=N4)CCOCCOCCOCCNC(=O)C5=CC(=C(C=C5)C(=O)[O-])C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Mz438 umfasst eine Reihe von chemischen Reaktionen, ausgehend von einem kokristallisierten intrazellulären CXCR2-Antagonisten. Der Prozess beinhaltet die Einarbeitung einer Tetramethylrhodamin (TAMRA)-Markierung, die für ihre Fluoreszenzeigenschaften unerlässlich ist . Der detaillierte Syntheseweg und die Reaktionsbedingungen sind in der Regel proprietär und können mehrere Schritte der organischen Synthese umfassen, darunter die Schutz- und Entschützung von funktionellen Gruppen, Kupplungsreaktionen und Reinigungsschritte.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet dokumentiert, da es hauptsächlich für Forschungszwecke verwendet wird. Die Synthese in größerem Maßstab würde wahrscheinlich ähnliche Schritte wie die Laborsynthese befolgen, mit Optimierungen für Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mz438 unterliegt hauptsächlich Bindungsinteraktionen, anstatt traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Seine Hauptfunktion besteht darin, selektiv an die intrazelluläre allosterische Bindungsstelle von CXCR2 zu binden .

Häufige Reagenzien und Bedingungen

Die Synthese von this compound beinhaltet Reagenzien wie Tetramethylrhodamin und verschiedene organische Lösungsmittel und Katalysatoren. Die Bedingungen sind in der Regel mild, um die Integrität der fluoreszierenden Markierung und die Bindungsaffinität der Verbindung zu erhalten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Synthese von this compound gebildet wird, ist der fluoreszenzmarkierte Ligand selbst, der in verschiedenen Assays zur Untersuchung der CXCR2-Pharmakologie verwendet wird .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die intrazelluläre allosterische Bindungsstelle von CXCR2 bindet. Diese Bindung stabilisiert die inaktive Rezeptorkonformation, was zu negativer Kooperativität mit dem orthosterischen Agonisten und sterischer Blockierung der intrazellulären Transduktorenbindung führt. Dieser duale Mechanismus der spezifischen GPCR-Modulation macht this compound zu einem wertvollen Werkzeug für die Untersuchung der CXCR2-Pharmakologie.

Wirkmechanismus

Mz438 exerts its effects by binding to the intracellular allosteric binding site of CXCR2. This binding stabilizes the inactive receptor conformation, resulting in negative cooperativity with the orthosteric agonist and steric blockage of intracellular transducer binding. This dual mechanism of specific GPCR modulation makes this compound a valuable tool for studying CXCR2 pharmacology .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Xanthene Derivatives

The xanthene core is shared with fluorescein and rhodamine dyes. However, the dimethylazaniumylidene group in the target compound introduces a permanent positive charge, enhancing cellular uptake compared to neutral fluorescein derivatives. This modification may also stabilize fluorescence in acidic environments (e.g., lysosomes) .

1,3,4-Oxadiazole-Containing Compounds

Compounds like 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () exhibit broad antimicrobial activity. While the target compound lacks an oxadiazole ring, its cyclobutenedione moiety may mimic similar electronic properties, enabling interactions with bacterial enzymes or DNA gyrase .

Spirocyclic Benzothiazole Derivatives

Spiro compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () demonstrate structural complexity akin to the target compound. Both feature aromatic heterocycles and tertiary amines, which are critical for π-π stacking and hydrogen bonding with biological targets. However, the PEG-like chain in the target compound likely reduces aggregation compared to rigid spiro systems .

Electronic and Conformational Analysis

Computational studies using Tanimoto similarity metrics () could quantify its overlap with known bioactive molecules, though its unique PEG-triazole linker may reduce similarity scores despite functional parallels .

Biologische Aktivität

The compound 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate is a complex organic molecule characterized by its intricate structure, which includes a xanthene core and various functional groups such as dimethylamino and carbamoyl moieties. This complexity suggests potential biological activities that merit investigation.

Structural Overview

The systematic name of this compound reflects its multifaceted nature. Key structural features include:

- Xanthene Core : Provides a fluorescent property.

- Dimethylamino Group : Often associated with increased solubility and biological activity.

- Carbamoyl Moieties : Potentially involved in various biochemical interactions.

Biological Activity

Research indicates that compounds with similar structures frequently exhibit significant biological activities. The following table summarizes some related compounds and their known biological activities:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| Rhodamine B | Xanthene derivative with a carboxylic acid group | Fluorescent dye, antimicrobial |

| Paclitaxel | Complex polycyclic structure with antitumor activity | Anticancer agent |

| Methylene Blue | Phenothiazine derivative with redox properties | Antimicrobial, dye |

The original compound's structure suggests it may possess unique properties that could be explored for medicinal chemistry applications.

Mechanistic Insights

The reactivity of the compound can be attributed to its functional groups. Interaction studies are crucial for understanding how this compound behaves in biological systems. For instance:

- Oxidative Stress Response : Similar compounds have been shown to influence neuronal cell death induced by oxidative stress, suggesting potential neuroprotective effects .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that may include the condensation of various precursors. Understanding the SAR is vital for optimizing its biological activity. Compounds with specific alkyl chain lengths have been noted to significantly suppress neuronal cell death, highlighting the importance of structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.